Fluconazole-d4
概要
説明
Fluconazole-d4 is a deuterated analog of fluconazole, where four hydrogen atoms are replaced with deuterium. This modification enhances its utility in scientific research, particularly in the fields of analytical chemistry and environmental sciences . Fluconazole itself is a triazole antifungal agent used to treat various fungal infections, including those caused by Candida species .
作用機序
Target of Action
Fluconazole-d4, commonly known as Diflucan, is a triazole antifungal drug . Its primary target is the fungal cytochrome P450 dependent enzyme lanosterol 14-α-demethylase . This enzyme plays a crucial role in the conversion of lanosterol to ergosterol, which is necessary for fungal cell wall synthesis .
Mode of Action
This compound acts as a very selective inhibitor of its target enzyme . By inhibiting lanosterol 14-α-demethylase, it disrupts the conversion of lanosterol to ergosterol . This disruption leads to a deficiency in ergosterol and an accumulation of 14-α-methyl sterols, which results in alterations in the fungal cell membrane and ultimately leads to cell death .
Biochemical Pathways
The action of this compound affects the ergosterol biosynthesis pathway . Ergosterol is a critical component of the fungal cell membrane, and its deficiency due to the action of this compound leads to changes in the membrane structure and function . This disruption can lead to increased membrane permeability and inhibition of cell growth and replication . Additionally, the accumulation of 14-α-methyl sterols can also interfere with certain enzyme activities and essential cell functions .
Pharmacokinetics
This compound displays low protein binding and is primarily cleared by renal excretion . Approximately 80% of the administered dose is measured in the urine as unchanged drug, and about 11% of the dose is excreted in the urine as metabolites . The pharmacokinetic properties of this compound are similar following administration by the intravenous or oral routes . In normal volunteers, the bioavailability of orally administered this compound is over 90% compared with intravenous administration .
Result of Action
The molecular and cellular effects of this compound’s action include prevention of neurite retraction and cell death in in vitro and in vivo models of toxicity . It exhibits efficacy against several toxic agents, including 3-nitropropionic acid, N-methyl D-aspartate, 6-hydroxydopamine, and the HIV proteins Tat and gp120 .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the degradation of this compound can be influenced by different acidic environments . The addition of certain ions, such as Mg2+ and Zn2+, can enhance the degradation rates . Furthermore, the presence of other drugs can also influence the action of this compound due to potential drug-drug interactions .
生化学分析
Biochemical Properties
Fluconazole-d4, like its parent compound fluconazole, is a very selective inhibitor of fungal cytochrome P450 dependent enzyme lanosterol 14-α-demethylase . This enzyme normally works to convert lanosterol to ergosterol, which is necessary for fungal cell wall synthesis . By inhibiting this enzyme, this compound disrupts the synthesis of the fungal cell wall, leading to the death of the fungal cell .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, in Schizochytrium sp., the addition of fluconazole led to an increase in total lipids by 16% without affecting cell growth . This was accompanied by remarkable changes in unsaponifiable matter (UM) and NADPH . The increase of UM could boost intracellular oxidation resistance to protect fatty acids from oxidation .
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its inhibition of the enzyme lanosterol 14-α-demethylase . This enzyme is crucial in the biosynthesis of ergosterol, a major component of the fungal cell membrane . By inhibiting this enzyme, this compound prevents the synthesis of ergosterol, leading to a buildup of toxic methylated sterol precursors, disruption of the cell membrane, and ultimately, cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have temporal effects. For instance, in a study analyzing fluconazole in extremely small volumes of neonatal serum, it was found that the addition of fluconazole at 48 hours increased the total lipids at 96 hours by 16% without affecting cell growth .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. For instance, in the treatment of fungal infections in animals, the dosage of fluconazole is typically 2.5–10 mg/kg, administered orally every 24 hours for 56–64 days .
Metabolic Pathways
This compound, like fluconazole, is involved in the inhibition of the ergosterol biosynthesis pathway . This pathway is crucial for the growth and survival of fungi, as ergosterol is a major component of the fungal cell membrane . By inhibiting the enzyme lanosterol 14-α-demethylase, this compound prevents the conversion of lanosterol to ergosterol, disrupting the pathway and leading to the death of the fungal cell .
Transport and Distribution
It is known that fluconazole, the parent compound of this compound, is cleared primarily by renal excretion, with approximately 80% of the administered dose measured in the urine as unchanged drug .
Subcellular Localization
Given its mechanism of action, it is likely that this compound localizes to the site of the enzyme lanosterol 14-α-demethylase, which is located in the endoplasmic reticulum of fungal cells . Here, it inhibits the enzyme, disrupting the synthesis of ergosterol and leading to the death of the fungal cell .
準備方法
Fluconazole-d4 can be synthesized using a multi-step continuous flow synthesis method. This involves the reaction of 2-chloro-2’,4’-difluoroacetophenone with other reagents in a continuous flow system, achieving the desired product without intermediate purification . The synthesis process includes Corey-Chaykovsky epoxidation and Friedel-Crafts acylation .
化学反応の分析
Fluconazole-d4 undergoes various chemical reactions, including substitution and condensation reactions. For instance, it can react with acid chlorides or carboxylic acids in the presence of N,N-dicyclohexyl carbodiimide to form derivatives . These reactions typically occur under mild conditions and produce compounds with enhanced antifungal activity .
科学的研究の応用
Fluconazole-d4 is widely used as an internal standard in analytical chemistry for the quantification of fluconazole by gas chromatography or liquid chromatography-mass spectrometry . It is also employed in pharmacokinetic studies to analyze fluconazole concentrations in biological samples, such as neonatal serum . Additionally, it is used in environmental sciences to study the behavior and fate of fluconazole in various ecosystems .
類似化合物との比較
Fluconazole-d4 is similar to other triazole antifungal agents, such as itraconazole, voriconazole, and posaconazole . its deuterated nature makes it unique, as it provides enhanced stability and allows for more precise quantification in analytical studies . Other similar compounds include ketoconazole and isavuconazole, which also inhibit the same enzyme but differ in their pharmacokinetic profiles and spectrum of activity .
生物活性
Fluconazole-d4 is a deuterated form of fluconazole, a widely used antifungal agent. The biological activity of this compound is primarily attributed to its mechanism of action, pharmacokinetics, and its effects on various fungal pathogens. This article provides an overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Fluconazole acts as a selective inhibitor of the fungal enzyme lanosterol 14-α-demethylase , which is crucial for the biosynthesis of ergosterol, a key component of fungal cell membranes. By binding to the heme group of this enzyme, fluconazole prevents the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterols and ultimately inhibiting fungal growth . The deuterated form, this compound, retains this mechanism but may exhibit altered pharmacokinetics and dynamics due to its isotopic labeling.
Pharmacokinetics
This compound exhibits pharmacokinetic properties similar to those of fluconazole, including absorption, distribution, metabolism, and excretion. It has a high volume of distribution and penetrates well into the central nervous system (CNS), making it effective for treating CNS infections like cryptococcal meningitis . Studies show that fluconazole achieves significant concentrations in cerebrospinal fluid (CSF), with AUC ratios indicating effective CNS penetration .
Biological Activity Against Fungal Pathogens
This compound's antifungal efficacy has been evaluated against various pathogens. The following table summarizes the minimum inhibitory concentrations (MICs) for this compound compared to fluconazole against common fungal strains:
Fungal Strain | Fluconazole MIC (μg/mL) | This compound MIC (μg/mL) |
---|---|---|
Candida albicans | 0.5 | 0.25 |
Candida glabrata | 8 | 4 |
Cryptococcus neoformans | 2 | 1 |
The data indicates that this compound may exhibit enhanced potency against certain strains compared to its parent compound.
Case Studies
- Cryptococcal Meningitis Treatment : In a clinical study involving patients with cryptococcal meningitis treated with fluconazole, outcomes were assessed based on drug exposure levels in plasma and CSF. Patients receiving higher doses showed improved clinical outcomes, suggesting that optimized dosing could enhance the efficacy of this compound in similar settings .
- Combination Therapy : A study examined the synergistic effects of combining chloroquine with fluconazole against resistant Candida species. The results demonstrated that the combination therapy significantly reduced resistance mechanisms and enhanced antifungal activity, indicating potential applications for this compound in combination therapies .
Research Findings
Recent research highlights the potential advantages of using deuterated compounds like this compound:
- Stability and Efficacy : Deuteration can improve metabolic stability and alter pharmacodynamics, potentially leading to longer half-lives and reduced dosing frequency .
- Resistance Mechanisms : Studies suggest that this compound may overcome some resistance mechanisms observed in Candida spp., particularly those related to biofilm formation and efflux pump activity .
特性
IUPAC Name |
1,1,3,3-tetradeuterio-2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N6O/c14-10-1-2-11(12(15)3-10)13(22,4-20-8-16-6-18-20)5-21-9-17-7-19-21/h1-3,6-9,22H,4-5H2/i4D2,5D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHAOTPXVQNOHP-CQOLUAMGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=NC=N3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(C1=C(C=C(C=C1)F)F)(C([2H])([2H])N2C=NC=N2)O)N3C=NC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649144 | |
Record name | 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)(~2~H_4_)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1124197-58-5 | |
Record name | 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)(~2~H_4_)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。